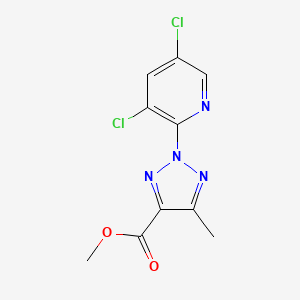

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Description

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core fused with a dichloropyridine moiety and a methyl ester group. Its molecular structure (C₁₁H₈Cl₂N₄O₂) combines aromatic and electron-withdrawing substituents, rendering it of interest in pharmaceutical and agrochemical research. The compound’s structural elucidation is typically achieved via X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths, angles, and intermolecular interactions . Its crystalline packing, analyzed using tools like Mercury CSD, reveals interactions such as π-π stacking and halogen bonding, which influence its stability and solubility .

Properties

Molecular Formula |

C10H8Cl2N4O2 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

methyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C10H8Cl2N4O2/c1-5-8(10(17)18-2)15-16(14-5)9-7(12)3-6(11)4-13-9/h3-4H,1-2H3 |

InChI Key |

CJVMXWXHZZHOAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.

Scientific Research Applications

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazole-carboxylate derivatives with diverse substituents. Below is a comparative analysis with structurally analogous compounds, highlighting key differences in physicochemical properties, applications, and structural motifs.

Structural Analog: Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

- Structural Differences :

- Ester Group : Ethyl ester (C₂H₅) vs. methyl ester (CH₃) in the target compound.

- Pyridine Substituent : An additional methyl group at the 6-position of the pyridine ring.

- Crystallinity: The added methyl group could alter crystal packing, as observed in Mercury CSD analyses of similar derivatives . Synthetic Accessibility: Ethyl esters are often more stable during synthesis but may require additional purification steps .

Pharmaceutical Analog: Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (MM3338.02)

- Structural Differences :

- Aromatic Substituent : 2,6-Difluorobenzyl group replaces the dichloropyridine ring.

- Triazole Substitution : The triazole is N1-substituted (vs. N2-substituted in the target compound).

- Implications :

Triazole-Based Impurities: Quercetin Dihydrate (MM0109.03)

- Structural Differences: Core Structure: Flavonoid backbone (benzopyran-4-one) vs. triazole-pyridine. Functional Groups: Multiple hydroxyl groups instead of chloro and ester groups.

- Implications :

Table 1: Key Properties of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate and Analogs

Biological Activity

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a member of the triazole class of compounds, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the realms of antifungal and antibacterial applications.

Chemical Structure and Properties

The compound features a triazole ring system fused with a dichloropyridine moiety and a methyl ester functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂N₄O₂ |

| Molecular Weight | 301.13 g/mol |

| CAS Number | 1431729-34-8 |

Antifungal Activity

This compound has shown promising antifungal properties against various strains of fungi. In particular, studies indicate that it exhibits significant inhibitory effects on Candida albicans, including both sensitive and drug-resistant strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong antifungal efficacy:

| Compound | MIC (µg/mL) against C. albicans |

|---|---|

| This compound | 0.53 |

In vitro studies have demonstrated that this compound not only inhibits fungal growth but also significantly reduces biofilm formation, which is critical for the pathogenicity of C. albicans .

Antibacterial Activity

Research has also indicated that this compound possesses antibacterial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth at low concentrations. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in the biosynthesis pathways of fungi and bacteria. Molecular docking studies have elucidated its binding affinity to key targets such as:

- Lanosterol 14α-demethylase - an essential enzyme in ergosterol biosynthesis in fungi.

- Dihydropteroate synthase - involved in folate synthesis in bacteria.

These interactions are critical for disrupting the normal metabolic functions of these microorganisms .

Case Studies

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various triazole derivatives, this compound was found to be one of the most potent compounds against C. albicans. The study utilized both broth microdilution methods and biofilm assays to assess efficacy .

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial effects against Klebsiella pneumoniae. The compound demonstrated significant inhibition at concentrations as low as 20 µg/mL. Further exploration into its mechanism revealed that it disrupts cell wall synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.